molecular formula C23H30N2O4S B14954171 N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide

N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide

Cat. No.: B14954171
M. Wt: 430.6 g/mol
InChI Key: YUYAYPUTKSXRDM-UHFFFAOYSA-N
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Description

N-[4-(Dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide is a sulfamoyl amide derivative featuring a furan-2-carboxamide core linked to a phenyl ring substituted with a dicyclohexylsulfamoyl group. The dicyclohexylsulfamoyl moiety likely enhances lipophilicity, which may influence membrane permeability and binding to hydrophobic pockets in biological targets .

Properties

Molecular Formula

C23H30N2O4S

Molecular Weight

430.6 g/mol

IUPAC Name

N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H30N2O4S/c26-23(22-12-7-17-29-22)24-18-13-15-21(16-14-18)30(27,28)25(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h7,12-17,19-20H,1-6,8-11H2,(H,24,26)

InChI Key

YUYAYPUTKSXRDM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-(dicyclohexylsulfamoyl)aniline in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to scale up the synthesis process efficiently.

Chemical Reactions Analysis

N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its antibacterial activity could be due to the inhibition of bacterial cell wall synthesis or protein synthesis . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Differences

  • Sulfamoyl Group Variations: The dicyclohexylsulfamoyl group in the target compound contrasts with the trifluoromethylphenyl-sulfamoyl group in 6b and the ethyl-phenyl sulfamoyl group in . Dicyclohexyl groups likely increase steric bulk and lipophilicity compared to the electron-withdrawing trifluoromethyl group in 6b, which may enhance antibacterial potency by improving target binding .
  • Core Heterocycle Modifications :

    • Replacement of furan with benzofuran in introduces a fused aromatic system, which could alter π-π stacking interactions and metabolic stability.
  • Substituent Effects on Solubility: The diethylamino group in improves water solubility compared to the hydrophobic dicyclohexyl groups, suggesting trade-offs between bioavailability and target affinity.

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